
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Übersicht
Beschreibung
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, also known as Ethyl 3-(2-hydroxyphenyl)propanoate, is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.2271 . Other names for this compound include Benzenepropanoic acid, 2-hydroxy-, ethyl ester; Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl melilotate; Ethyl o-hydroxyhydrocinnamate .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for this compound is HXMJMZSXBPHDKV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white solid with a slight spicy aroma . It is practically insoluble to insoluble in water but soluble in ethanol . The boiling point of this compound is between 281-283 ºC .Wissenschaftliche Forschungsanwendungen
Polymorphism in Pharmaceuticals : Vogt et al. (2013) conducted a study on polymorphic forms of a compound similar to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. They used spectroscopic and diffractometric techniques to characterize these forms, highlighting the challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Sensory Interactions in Wine : A study by Lytra et al. (2013) focused on the impact of various red wine esters, including compounds structurally similar to this compound, on the perception of fruity aromas. They found that certain esters have a synergistic effect in enhancing overall aroma intensity (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).
Isolation from Natural Sources : Khan et al. (2019) isolated new natural products from Vincetoxicum stocksii, including a compound structurally related to this compound. This highlights the potential of discovering similar compounds in natural sources (Khan, Tousif, Raiz, Nazir, Mukhtar, Ali, Tareen, & Saleem, 2019).
Enantiomeric Neolignans : Research by Chen et al. (2010) on Lobelia Chinensis identified enantiomeric neolignans structurally related to this compound. This indicates its relevance in the study of plant-derived compounds (Chen, Huang, Wang, Han, Wang, Zhang, & Ye, 2010).
Synthetic Applications : Zhang Dan-shen (2009) explored the synthesis of a compound that includes the framework of this compound. This demonstrates the synthetic versatility of such compounds in organic chemistry (Zhang Dan-shen, 2009).
Novel Copolymers : A study by Wojdyla et al. (2022) on novel copolymers involving ethyl 2-cyano-3-phenyl-2-propenoates, closely related to this compound, reveals the potential of such compounds in polymer science (Wojdyla, Killam, Grady, Jesani, Johnson, Kalamaras, Kong, Thompson, Rallo, Lampignano, Malhotra, Mikach, & Kharas, 2022).
Eigenschaften
IUPAC Name |
ethyl (2R)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQVEFPDYMABLQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



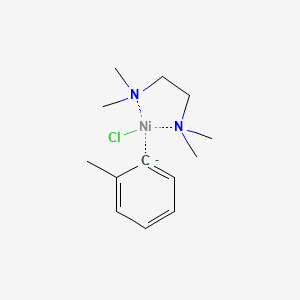

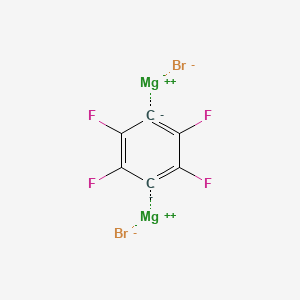
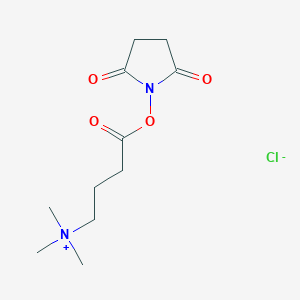
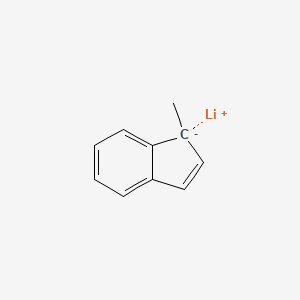

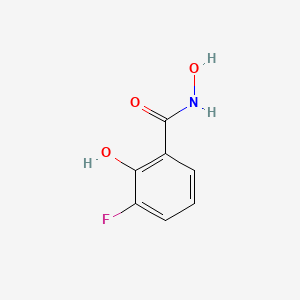
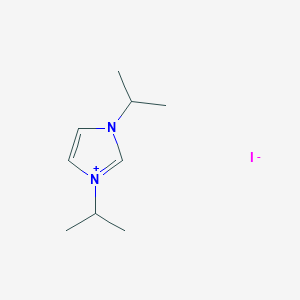
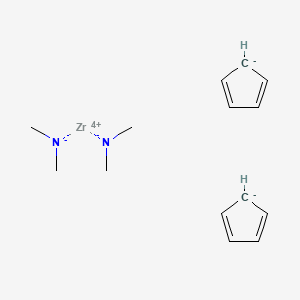

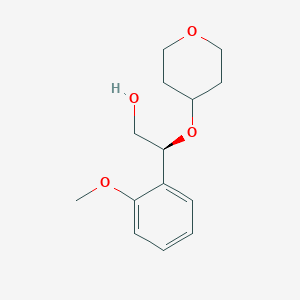
![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)